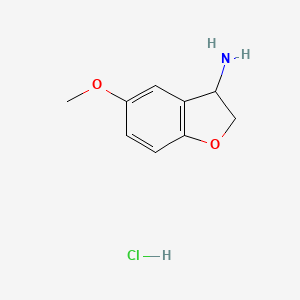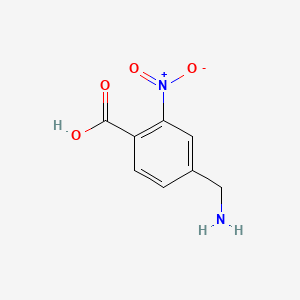
5-Methoxy-2,3-dihydrobenzofuran-3-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxy-2,3-dihydrobenzofuran-3-amine hydrochloride, commonly known as 5-MeO-DMT, is a psychedelic compound that has been used for centuries in various shamanic and spiritual practices. It is a naturally occurring substance found in some plants and animals, and is structurally related to the neurotransmitter serotonin. In recent years, 5-MeO-DMT has gained attention in the scientific community due to its potential therapeutic and medical applications.
Applications De Recherche Scientifique
Biomass Conversion and Polymer Production
5-Hydroxymethylfurfural (HMF) and its derivatives, including compounds related to 5-Methoxy-2,3-dihydrobenzofuran-3-amine hydrochloride, have been identified as pivotal in the conversion of plant biomass into valuable chemicals. These derivatives are seen as potential replacements for non-renewable hydrocarbon sources, offering a sustainable feedstock for the chemical industry. Significant advancements have been noted in the synthesis of HMF from plant feedstocks, with prospects for its application in producing monomers, polymers, porous carbon materials, fuels, solvents, pharmaceuticals, pesticides, and other chemicals (Chernyshev, Kravchenko & Ananikov, 2017).
Pharmaceutical Synthesis and Impurity Analysis
In the pharmaceutical domain, derivatives of 5-Methoxy-2,3-dihydrobenzofuran-3-amine hydrochloride are crucial in the synthesis of proton pump inhibitors like omeprazole. This substance is integral to the synthesis process, contributing to the formation of novel pharmaceutical impurities that can be employed as standard impurities for further research and development. The synthesis process has been described as efficient, yielding significant advancements in the production of these crucial pharmaceutical components (Saini, Majee, Chakraborthy & Salahuddin, 2019).
Environmental Remediation
The compound also finds relevance in environmental science, particularly in the removal of persistent organic pollutants like sulfamethoxazole from water bodies. These efforts are crucial in combating pollution and maintaining the integrity of aquatic ecosystems. The review sheds light on various cleaner and sustainable technologies for removing such pollutants, emphasizing the importance of advancing these methods for environmental protection (Prasannamedha & Kumar, 2020).
Synthetic Organic Chemistry
In the field of synthetic organic chemistry, the use of 5-Hydroxymethylfurfural (HMF) and its derivatives, related to 5-Methoxy-2,3-dihydrobenzofuran-3-amine hydrochloride, has been explored extensively. These derivatives are utilized as building blocks in creating a diverse range of fine chemicals, taking advantage of their varied functional groups. The versatility and potential of these compounds in synthesizing novel and structurally diverse chemicals are well-documented, highlighting their significance in advancing the field of synthetic organic chemistry (Fan, Verrier, Queneau & Popowycz, 2019).
Mécanisme D'action
Target of Action
The primary target of 5-Methoxy-2,3-dihydro-benzofuran-3-ylamine hydrochloride is thought to be the 5-HT 2A receptor . This receptor is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin, also known as 5-hydroxytryptamine (5-HT). It is a G protein-coupled receptor (GPCR) expressed in the central and peripheral nervous systems .
Mode of Action
5-Methoxy-2,3-dihydro-benzofuran-3-ylamine hydrochloride is thought to exert its effects primarily through agonism of the 5-HT 2A receptor . Agonism refers to the activation of a receptor by a drug, leading to a response from the cell. In this case, the compound’s interaction with the 5-HT 2A receptor triggers a series of biochemical reactions within the cell .
Biochemical Pathways
The activation of the 5-HT 2A receptor by 5-Methoxy-2,3-dihydro-benzofuran-3-ylamine hydrochloride can affect several biochemical pathways. These include the phospholipase C (PLC) pathway, which is involved in the regulation of intracellular levels of diacylglycerol (DAG) and inositol trisphosphate (IP3). These molecules play key roles in the regulation of cellular functions such as secretion, cell growth, and differentiation .
Pharmacokinetics
Like many other similar compounds, it is likely to be absorbed in the gastrointestinal tract after oral administration, distributed throughout the body via the bloodstream, metabolized in the liver, and excreted in the urine .
Result of Action
The activation of the 5-HT 2A receptor by 5-Methoxy-2,3-dihydro-benzofuran-3-ylamine hydrochloride can lead to various molecular and cellular effects. These may include changes in cell signaling, alterations in gene expression, and modulation of neuronal activity . The specific effects can vary depending on the location of the 5-HT 2A receptors and the physiological context.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Methoxy-2,3-dihydro-benzofuran-3-ylamine hydrochloride. For instance, factors such as pH and temperature can affect the compound’s stability and its interaction with the 5-HT 2A receptor. Additionally, the presence of other substances, such as other drugs or food, can influence its absorption and metabolism .
Propriétés
IUPAC Name |
5-methoxy-2,3-dihydro-1-benzofuran-3-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.ClH/c1-11-6-2-3-9-7(4-6)8(10)5-12-9;/h2-4,8H,5,10H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSUUXUVRCJLTIX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OCC2N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30745114 |
Source


|
| Record name | 5-Methoxy-2,3-dihydro-1-benzofuran-3-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30745114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-2,3-dihydro-benzofuran-3-ylamine hydrochloride | |
CAS RN |
109926-36-5 |
Source


|
| Record name | 5-Methoxy-2,3-dihydro-1-benzofuran-3-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30745114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Benzyloxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine](/img/structure/B563299.png)



![7-[4,6-Bis[3-(diethylamino)propylamino]-1,3,5-triazin-2-ylamino]-4-hydroxy-3-[4-(4-sulfophenylazo)phenylazo]-2-naphthalenesulfonic acid](/img/structure/B563308.png)
![2-[(Ethylamino)methyl]-4-nitrophenol-d5](/img/structure/B563310.png)
![2-[(Ethylamino)methyl]-4-aminophenol-d5 Dihydrochloride](/img/no-structure.png)
![1-[(4-Chlorophenyl)phenylmethyl]piperazine-d8](/img/structure/B563312.png)


![4-Bromo-1,2,3-trichlorodibenzo[b,d]furan](/img/structure/B563318.png)
![3-Methyloctahydro-2H-pyrido[1,2-A]pyrazin-2-amine](/img/structure/B563319.png)
![2,6-Dichloro-4,8-(dipiperidino-d20)pyrimido[5,4-d]pyrimidine](/img/structure/B563320.png)
